5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenoxyphenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-phenoxybenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the industrial sector, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the thiazolidine ring may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidine rings, used in the treatment of diabetes.
Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups, known for their diverse biological activities.
Uniqueness: 5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione stands out due to its combined structural features, offering a unique balance of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917605-52-8 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-[(2-phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO3S/c18-15-14(21-16(19)17-15)10-11-6-4-5-9-13(11)20-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,17,18,19) |
InChI Key |
DKZRMBYSICEBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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